molecular formula C18H22ClO2P B594365 Bis(2-isopropoxyphenyl)chlorophosphine CAS No. 1219589-19-1

Bis(2-isopropoxyphenyl)chlorophosphine

Cat. No. B594365
CAS RN: 1219589-19-1
M. Wt: 336.796
InChI Key: NWXVTDDEQGYXBC-UHFFFAOYSA-N
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Description

“Bis(2-isopropoxyphenyl)chlorophosphine” is a chemical compound with the empirical formula C18H22ClO2P . It is commonly used as a ligand in various coupling reactions .


Synthesis Analysis

While specific synthesis methods for “Bis(2-isopropoxyphenyl)chlorophosphine” were not found, it’s worth noting that compounds with similar structural motifs, such as 1,2-Bis(diphenylphosphino)ethane (DPPE), are important in organic synthesis .


Molecular Structure Analysis

The molecular weight of “Bis(2-isopropoxyphenyl)chlorophosphine” is 336.79 g/mol . Its structure includes two isopropoxyphenyl groups attached to a central phosphorus atom, which is also bonded to a chlorine atom .


Chemical Reactions Analysis

“Bis(2-isopropoxyphenyl)chlorophosphine” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

“Bis(2-isopropoxyphenyl)chlorophosphine” is a powder with a melting point of 53-56 °C . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Buchwald-Hartwig Cross Coupling Reaction

“Bis(2-isopropoxyphenyl)chlorophosphine” is used as a reagent in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many pharmaceuticals and natural products.

Heck Reaction

This compound also plays a role in the Heck Reaction , a palladium-catalyzed carbon-carbon bond-forming process. The Heck Reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.

Hiyama Coupling

In the Hiyama Coupling reaction, “Bis(2-isopropoxyphenyl)chlorophosphine” is used as a reagent . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides.

Negishi Coupling

“Bis(2-isopropoxyphenyl)chlorophosphine” is used in the Negishi Coupling reaction , which is a powerful method for creating carbon-carbon bonds using organozinc compounds.

Sonogashira Coupling

This compound is used as a reagent in the Sonogashira Coupling reaction , a process used to form carbon-carbon bonds between an aryl or vinyl halide and an alkyne.

Stille Coupling

“Bis(2-isopropoxyphenyl)chlorophosphine” is used in the Stille Coupling reaction , a method for forming carbon-carbon bonds using organotin compounds.

Suzuki-Miyaura Coupling

This compound is used as a reagent in the Suzuki-Miyaura Coupling reaction , a process used to form carbon-carbon bonds between an aryl or vinyl halide and a boronic acid.

Mechanism of Action

Target of Action

Bis(2-isopropoxyphenyl)chlorophosphine is primarily used as a ligand in various coupling reactions . The primary targets of this compound are the reactants involved in these coupling reactions. The role of Bis(2-isopropoxyphenyl)chlorophosphine is to facilitate the coupling process, allowing the reactants to combine more efficiently.

Mode of Action

As a ligand, Bis(2-isopropoxyphenyl)chlorophosphine interacts with its targets by binding to them and facilitating their interaction with each other. This interaction results in the formation of a new compound through a process known as coupling .

Result of Action

The molecular and cellular effects of Bis(2-isopropoxyphenyl)chlorophosphine’s action are the formation of new compounds through coupling reactions. These new compounds can have a wide range of properties and uses, depending on the reactants involved in the coupling process .

Action Environment

The action, efficacy, and stability of Bis(2-isopropoxyphenyl)chlorophosphine can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its melting point is between 53-56°C , indicating that it would be stable at room temperature but could degrade or react at higher temperatures.

Safety and Hazards

“Bis(2-isopropoxyphenyl)chlorophosphine” is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It’s advised to avoid breathing its dust or mist and to ensure adequate ventilation when handling it .

properties

IUPAC Name

chloro-bis(2-propan-2-yloxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClO2P/c1-13(2)20-15-9-5-7-11-17(15)22(19)18-12-8-6-10-16(18)21-14(3)4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXVTDDEQGYXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1P(C2=CC=CC=C2OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746392
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219589-19-1
Record name Bis{2-[(propan-2-yl)oxy]phenyl}phosphinous chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-19-1
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